molecular formula C16H16N4O3S B2570338 2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-propylacetamide CAS No. 1396868-09-9

2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-propylacetamide

Cat. No.: B2570338
CAS No.: 1396868-09-9
M. Wt: 344.39
InChI Key: RNZJKCKJISZTCC-UHFFFAOYSA-N
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Description

"2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-propylacetamide" is a complex organic compound characterized by the presence of multiple functional groups, including an oxadiazole ring, a pyridine ring, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process:

  • Formation of the oxadiazole ring: : Starting with a suitable nitrile and hydrazine, the 1,2,4-oxadiazole ring is formed through a cyclization reaction under acidic or basic conditions.

  • Introduction of the thienyl group: : The thienyl moiety is incorporated via a coupling reaction, often using a transition metal catalyst such as palladium.

  • Pyridine ring formation: : This step involves the construction of the pyridine ring, which may be achieved through condensation reactions.

  • Final assembly: : The previously synthesized intermediates are combined to form the target compound, usually involving a condensation or nucleophilic substitution reaction.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing the reaction conditions to enhance yield and purity while minimizing costs and environmental impact. Key factors include selecting appropriate solvents, catalysts, and reaction temperatures, as well as implementing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The presence of heterocyclic rings makes it susceptible to oxidation, especially under the influence of strong oxidizing agents.

  • Reduction: : Reduction reactions can be performed to modify the functional groups within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the thienyl and pyridine rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon, copper catalysts.

Major Products

  • Oxidation may yield sulfoxides or sulfones.

  • Reduction can produce amines or alcohol derivatives.

  • Substitution reactions can result in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for the synthesis of more complex molecules and can be used as a ligand in coordination chemistry.

Biology

Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development, particularly in targeting enzymes or receptors.

Medicine

Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent, pending further pharmacological studies.

Industry

The compound can be utilized in the production of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level. The oxadiazole and thienyl groups can form hydrogen bonds and pi-stacking interactions with biological targets, while the pyridine ring may participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison

Compared to other compounds with similar functional groups, "2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-propylacetamide" stands out due to its unique combination of the oxadiazole, thienyl, and pyridine moieties, which confer distinct chemical reactivity and biological activity.

Similar Compounds

  • 2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridine: : Similar but lacks the N-propylacetamide group, affecting its solubility and reactivity.

  • 1-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one: : Contains a similar core structure but differs in the substitution pattern, leading to different chemical and biological properties.

This compound's unique structure and versatile reactivity make it a promising candidate for further research and application across various scientific and industrial fields.

Properties

IUPAC Name

2-[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-2-6-17-13(21)9-20-8-11(3-4-14(20)22)16-18-15(19-23-16)12-5-7-24-10-12/h3-5,7-8,10H,2,6,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZJKCKJISZTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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